N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine
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Overview
Description
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine is a complex organic compound characterized by its unique structure, which includes two pyrazole rings and a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine typically involves multiple steps, starting with the preparation of the pyrazole rings. The difluoromethyl group is introduced through a difluoromethylation reaction, which often requires the use of reagents such as difluoromethyl bromide or difluoromethyl sulfone under specific conditions. The final step involves the coupling of the pyrazole rings with the difluoromethyl group, usually facilitated by a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols.
Scientific Research Applications
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-{[1-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine
- N-{[1-(chloromethyl)-1H-pyrazol-5-yl]methyl}-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine
Uniqueness
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s efficacy and selectivity in various applications compared to its analogs.
Properties
Molecular Formula |
C13H19F2N5 |
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Molecular Weight |
283.32 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-5-methyl-1-(2-methylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C13H19F2N5/c1-9(2)8-19-10(3)6-12(18-19)16-7-11-4-5-17-20(11)13(14)15/h4-6,9,13H,7-8H2,1-3H3,(H,16,18) |
InChI Key |
CBSMTYMCDBKWAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C)C)NCC2=CC=NN2C(F)F |
Origin of Product |
United States |
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